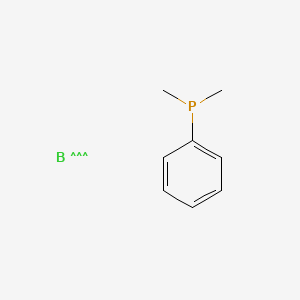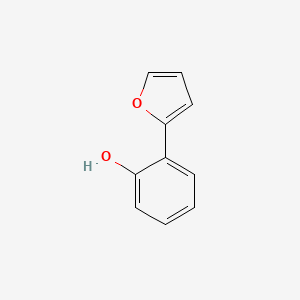
1-ブチル-3-メチルイミダゾリウム トシレート
概要
説明
1-Butyl-3-methylimidazolium tosylate is an ionic liquid composed of the 1-butyl-3-methylimidazolium cation and the tosylate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable compound in various scientific and industrial applications .
科学的研究の応用
1-Butyl-3-methylimidazolium tosylate has a wide range of applications in scientific research:
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .
作用機序
Target of Action
1-Butyl-3-methylimidazolium tosylate is an ionic liquid compound . Its primary targets are organic synthesis reactions, where it acts as a solvent , and electrochemical systems, where it serves as an efficient electrolyte .
Mode of Action
The compound interacts with its targets by providing a medium for the reactions to occur. As a solvent, it dissolves reactants, especially those that are hard to dissolve in conventional solvents . As an electrolyte, it facilitates the movement of ions, thereby promoting the conduction of electricity .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. It influences the course of organic synthesis reactions and the performance of electrochemical systems .
Result of Action
In organic synthesis reactions, the compound enhances the solubility of reactants, thereby facilitating the reaction . In electrochemical systems, it improves ion conductivity, which is crucial for the functioning of devices like batteries and supercapacitors .
Action Environment
The compound is thermally stable and can be used at high temperatures . . These properties make it suitable for use in various environments. Like all chemicals, it should be handled following appropriate laboratory procedures and safety protocols .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium tosylate can be synthesized through the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium tosylate to yield 1-butyl-3-methylimidazolium tosylate .
Industrial Production Methods: The industrial production of 1-butyl-3-methylimidazolium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Butyl-3-methylimidazolium tosylate undergoes various chemical reactions, including:
Acetylation: It acts as an efficient catalyst for acetylation reactions, replacing traditional organic bases and metal catalysts.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the tosylate anion.
Common Reagents and Conditions:
Acetylation: Common reagents include acetic anhydride or acetyl chloride, with the reaction typically conducted at ambient temperature.
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates are used under mild conditions.
Major Products:
類似化合物との比較
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium nitrate
Comparison: 1-Butyl-3-methylimidazolium tosylate stands out due to its unique combination of the imidazolium cation and tosylate anion, which provides distinct advantages in terms of catalytic activity and solubility. Compared to its chloride and bromide counterparts, the tosylate variant offers better recyclability and avoids metal contamination, making it more suitable for green chemistry applications .
特性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZFKKEKWMXIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467401 | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410522-18-8 | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural properties of 1-butyl-3-methylimidazolium tosylate?
A1: 1-Butyl-3-methylimidazolium tosylate consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the tosylate anion ([TOS]−), formerly known as p-toluenesulfonate. Its molecular formula is C15H24N2O3S, and its molecular weight is 308.43 g/mol. While specific spectroscopic data might vary depending on the study and conditions, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, ] to confirm its structure and purity.
Q2: Why is there interest in using 1-butyl-3-methylimidazolium tosylate for separating aromatic sulfur compounds?
A2: Research indicates that [BMIM][TOS] exhibits promising selectivity for separating aromatic sulfur compounds from alkanes []. This selectivity stems from the differences in intermolecular interactions between the ionic liquid and the target compounds, suggesting its potential application in fuel purification processes.
Q3: How does the anion of the ionic liquid influence its interaction with water?
A3: Studies focusing on vapor-liquid equilibria of [BMIM][TOS] with water reveal that the boiling point elevation of the mixture is directly related to the interaction strength between the ionic liquid's anion and water molecules []. This highlights the significant role of the anion in the IL's physical properties and its behavior in aqueous solutions.
Q4: Can 1-butyl-3-methylimidazolium tosylate be used as a catalyst? What are its advantages?
A4: Yes, [BMIM][TOS] has shown promising catalytic activity. For instance, it can efficiently catalyze the direct dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF) []. Interestingly, the sulfonate hydrolysates of the [TOS]− anion act as the active sites in this reaction. This catalytic activity, coupled with the IL's low vapor pressure and good thermal stability, makes it a potential candidate for green and sustainable chemical processes.
Q5: How does the alkyl chain length in glycine-betaine ILs affect their phase separation behavior?
A5: Research on novel glycine-betaine ILs, structural analogs of [BMIM][TOS], reveals that increasing the alkyl chain length, particularly in the presence of a spacer and a phosphonium central atom, enhances the phase separation in aqueous biphasic systems (ABS) formed with tripotassium phosphate []. This information is crucial for designing task-specific ILs for extraction and separation applications.
Q6: What are the environmental considerations associated with using 1-butyl-3-methylimidazolium tosylate?
A6: While [BMIM][TOS] offers advantages as a solvent and catalyst, evaluating its environmental impact is crucial. Studies have investigated its biodegradability and ecotoxicity [], providing insights into its potential environmental risks and guiding the development of sustainable practices for its use and disposal.
Q7: How does the thermal stability of 1-butyl-3-methylimidazolium tosylate compare to other similar ionic liquids?
A7: While [BMIM][TOS] exhibits good thermal stability, research shows that glycine-betaine ILs, designed as potential alternatives, display slightly lower thermal stability []. This comparative information is valuable when choosing the appropriate IL for specific applications considering the operational temperature ranges.
Q8: Has 1-butyl-3-methylimidazolium tosylate been explored for metal nanoparticle synthesis?
A8: Yes, researchers have successfully utilized [BMIM][TOS] as a medium for synthesizing transition-metal nanoparticles via the decomposition of metal amidinate precursors []. This highlights the versatility of this IL in materials science and nanotechnology, opening doors for fabricating novel materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol](/img/structure/B1339055.png)




